5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

描述

, also known as 5-oh-hxmf, belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in citrus and sweet orange. This makes a potential biomarker for the consumption of these food products.

生物活性

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) is a polyhydroxyflavone derived from the marine algae Hizikia fusiforme. This compound has garnered attention in recent years due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article will explore the biological activity of 5HHMF based on various studies and findings.

Chemical Structure and Properties

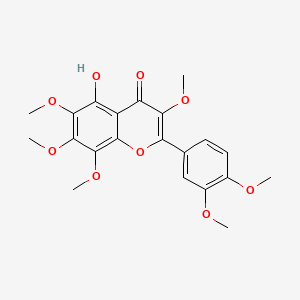

5HHMF is characterized by its unique chemical structure, which includes multiple methoxy groups. This structural configuration contributes to its biological activities, including antioxidant and anti-inflammatory effects.

Anti-inflammatory Activity

Mechanism of Action

The anti-inflammatory effects of 5HHMF have been primarily studied in RAW 264.7 murine macrophage cells. Research indicates that 5HHMF inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β by interfering with the nuclear factor kappa B (NF-κB) signaling pathway. Specifically, it prevents the degradation of IκB-α, thereby inhibiting the translocation of NF-κB to the nucleus and reducing inflammatory gene expression .

Key Findings:

- Inhibition of Cytokines: 5HHMF significantly reduces levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated cells, which are critical mediators in inflammation .

- Reduction of iNOS and COX-2 Expression: The compound downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are essential for inflammatory responses .

Data Summary:

| Parameter | Control | LPS Only | LPS + 5HHMF (15 µg/ml) |

|---|---|---|---|

| TNF-α Production (pg/ml) | 50 | 300 | 100 |

| IL-1β Production (pg/ml) | 30 | 250 | 80 |

| iNOS Expression | Low | High | Moderate |

| COX-2 Expression | Low | High | Moderate |

Anticancer Activity

Induction of Apoptosis

5HHMF has demonstrated significant anticancer properties in various human cancer cell lines. Studies have shown that it induces apoptosis in AGS gastric carcinoma cells and exhibits potent growth inhibitory effects on leukemia and breast cancer cells .

Mechanism:

The mechanism underlying its anticancer activity involves the activation of apoptotic pathways, which leads to cell cycle arrest and increased rates of apoptosis. The compound's ability to modulate signaling pathways related to cell survival is a key factor in its effectiveness against cancer cells .

Neuroprotective Effects

Recent studies have also highlighted the neurotrophic effects of 5HHMF. It has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which are crucial for neuronal survival and function . This suggests potential applications in neurodegenerative diseases.

Case Studies

- Study on RAW 264.7 Cells:

- Cancer Cell Line Studies:

科学研究应用

Chemical Properties and Structure

5-OH-HxMF is characterized by its complex structure featuring multiple methoxy groups on a flavonoid backbone. Its chemical formula is , and it is primarily isolated from the edible brown seaweed Hizikia fusiforme and the peels of citrus fruits like sweet orange (Citrus sinensis) . The presence of hydroxyl and methoxy substituents enhances its biological activity compared to other flavonoids with fewer substitutions.

Neuroprotective Applications

Recent studies have highlighted the neurotrophic effects of 5-OH-HxMF in neuronal cells. Research conducted on PC12 pheochromocytoma cells demonstrated that 5-OH-HxMF promotes neurite outgrowth through a cAMP/PKA-dependent signaling pathway. This process involves the phosphorylation of cyclic AMP response element-binding protein (CREB) and the expression of growth-associated protein-43 (GAP-43), critical for neuronal differentiation .

Key Findings:

- Mechanism: Increases in intracellular cAMP levels lead to enhanced PKA activity, promoting neuronal differentiation.

- Potential Use: Could serve as a therapeutic agent for neurodegenerative disorders by stimulating neuronal regeneration and survival.

Anticancer Properties

5-OH-HxMF exhibits significant anticancer properties, particularly against various human cancer cell lines. It has been shown to induce apoptosis in HL-60 leukemia cells and inhibit the growth of gastric carcinoma cells (AGS) through modulation of mitochondrial functions and upregulation of apoptotic mediators like Bax .

Mechanisms of Action:

- Induction of Apoptosis: Involves the generation of reactive oxygen species (ROS), leading to DNA damage and activation of apoptotic pathways.

- Inhibition of Tumor Growth: Demonstrated effectiveness in reducing tumor formation in mouse models by downregulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects, particularly in models of skin inflammation. It inhibits the transcriptional activation of inflammatory markers in response to stimuli like TPA (12-O-tetradecanoylphorbol-13-acetate). This inhibition occurs through the blocking of NF-κB signaling pathways, which are crucial for inflammation .

Applications:

- Skin Disorders: Potential use in treating inflammatory skin conditions due to its ability to reduce inflammatory responses.

- Cancer Prevention: By downregulating inflammatory pathways associated with tumorigenesis, it may serve as a chemopreventive agent.

Summary Table of Biological Activities

化学反应分析

Oxidation of the Hydroxyl Group

The hydroxyl group at position C-5 is critical for the compound’s biological activity. Studies indicate that 5HHMF induces reactive oxygen species (ROS) generation, which precedes apoptosis in cancer cells . This suggests oxidation reactions involving the hydroxyl group, potentially converting it to a ketone or quinone structure under cellular conditions. The hydroxyl group’s reactivity may contribute to redox cycling, leading to oxidative stress and DNA damage .

Methoxy Group Stability and Demethylation

The compound’s six methoxy groups (positions 3, 6, 7, 8, 3', and 4') are stable under physiological conditions but may undergo demethylation under acidic or enzymatic conditions. While no direct experimental data on demethylation are provided in the literature, structural comparisons with less methoxylated flavonoids (e.g., 5-hydroxy-3',4'-dimethoxyflavone) highlight the importance of methoxylation for enhanced biological activity.

Biologically Relevant Redox Reactions

5HHMF’s pro-oxidant effects are central to its anticancer and anti-inflammatory mechanisms:

-

ROS-mediated DNA damage : The compound induces irreparable DNA damage via ROS, triggering apoptosis in HL-60 cells .

-

Modulation of oxidative stress pathways : Antioxidants like N-acetylcysteine suppress 5HHMF-induced apoptosis, confirming its reliance on oxidative processes .

Caspase Activation and Apoptosis-Related Reactions

While not directly chemical reactions, 5HHMF’s biological effects involve caspase activation (caspases-3, -8, -9) and upregulation of pro-apoptotic proteins (Bax) . These downstream events are driven by oxidative damage and ROS generation, linking the compound’s chemical structure to cellular signaling pathways.

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPHCLYMGBZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151834 | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1176-88-1 | |

| Record name | 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07JTS22V9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 111 °C | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) and where is it found?

A1: 5-OH-HxMF is a polymethoxyflavone (PMF) found almost exclusively in citrus plants, particularly in the peels of sweet oranges (Citrus sinensis). []

Q2: What are the reported biological activities of 5-OH-HxMF?

A2: Studies have shown that 5-OH-HxMF exhibits several promising biological activities, including:

- Anti-cancer activity: 5-OH-HxMF has demonstrated significant growth inhibitory effects on various cancer cell lines, including lung [], colon [, , ], leukemia [], and gastric cancer cells [].

- Anti-inflammatory activity: It effectively inhibits the production of inflammatory mediators like iNOS and COX-2 in mouse skin models. [] It also exhibits anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. []

- Neurotrophic activity: 5-OH-HxMF promotes neurite outgrowth in PC12 cells, suggesting potential benefits for neurodegenerative diseases. []

- Anti-adipogenic activity: It can suppress adipogenesis in 3T3-L1 cells, highlighting its potential for obesity management. []

Q3: How does the 5-hydroxyl group contribute to the biological activity of 5-OH-HxMF?

A3: The presence of the hydroxyl group at the 5-position of the flavone structure appears to be crucial for the enhanced biological activity of 5-OH-HxMF compared to its permethoxylated counterparts. [, , ]

Q4: How does 5-OH-HxMF exert its anti-cancer effects?

A4: 5-OH-HxMF influences multiple molecular pathways involved in cancer cell growth and survival:

- Induction of apoptosis: 5-OH-HxMF induces apoptosis in various cancer cell lines through different mechanisms, including ROS generation [], caspase activation [, ], and modulation of Bcl-2 family proteins. [, ]

- Cell cycle arrest: It can induce cell cycle arrest at different phases (G0/G1, G2/M) depending on the cell type and concentration used. [, ]

- Inhibition of oncogenic signaling pathways: 5-OH-HxMF can inhibit oncogenic pathways like PI3K/Akt [] and NF-κB, [] as well as downregulate oncoproteins such as K-Ras, EGFR, and Mcl-1. [, ]

- Anti-angiogenesis: It inhibits capillary tube formation, suggesting potential anti-angiogenic effects, which could limit tumor growth and metastasis. [, ]

Q5: What is the role of p53 and Bax in 5-OH-HxMF-induced apoptosis?

A5: Studies using isogenic colon cancer cell lines revealed that 5-OH-HxMF induces apoptosis and cell cycle arrest in a p53- and Bax-dependent manner. Cells lacking functional p53 or Bax were significantly less sensitive to the pro-apoptotic effects of 5-OH-HxMF. [, ]

Q6: How does 5-OH-HxMF affect macrophage activity and inflammation?

A6: 5-OH-HxMF can modulate macrophage activity and inflammation by:

- Inhibiting iNOS and COX-2 expression: It suppresses the expression of these inflammatory enzymes in both mouse skin [] and macrophage models. []

- Reducing pro-inflammatory cytokine production: 5-OH-HxMF reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β. []

- Suppressing NF-κB activation: It inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, ]

Q7: What is the mechanism behind the neurotrophic effect of 5-OH-HxMF?

A7: 5-OH-HxMF promotes neurite outgrowth in PC12 cells via the cAMP/PKA/CREB signaling pathway. It increases intracellular cAMP levels, leading to PKA activation and subsequent CREB phosphorylation, which promotes neuronal differentiation. []

Q8: Are there any analytical methods available for the quantification of 5-OH-HxMF?

A8: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of 5-OH-HxMF and other hydroxylated polymethoxyflavones in orange peel extracts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。